![molecular formula C25H20N2OS2 B2725088 4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872197-59-6](/img/no-structure.png)
4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C25H20N2OS2 and its molecular weight is 428.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
The synthesis of 5-oxo-1-tioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazolines demonstrated antimicrobial and fungicidal activities, highlighting the potential of thiazoloquinazolinone derivatives in combating microbial pathogens (Olexiy O.Parkhomenko et al., 2006).
Anticancer Activity
Quinazoline derivatives have been synthesized and characterized, with some showing significant in vitro cytotoxicity against cancer cell lines. This includes compounds with potential as anticancer agents, indicating the therapeutic promise of quinazolinones in oncology (Hatem A. Abuelizz et al., 2017).
Synthetic Methodologies
Efforts in creating environmentally benign synthesis methods for quinazolinone derivatives, such as those involving ionic liquids, contribute to greener chemistry practices. These methodologies offer efficient routes to produce diverse quinazolinone derivatives, underscoring advancements in synthetic organic chemistry (A. Yadav et al., 2013).
Analgesic Activity
Studies on derivatives like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one have reported significant analgesic activity, suggesting the utility of quinazolinones in developing new pain management solutions (Osarumwense Peter Osarodion, 2023).
Antioxidant and Anti-inflammatory Properties
Research into azolopyrimidoquinolines and pyrimidoquinazolines has shown that certain quinazolinone derivatives possess anti-oxidant, anti-inflammatory, and analgesic activities. This points to their potential use in treating oxidative stress-related diseases and inflammation (A. El-Gazzar et al., 2009).
Wirkmechanismus
Target of Action
The compound “4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one” is a quinazoline derivative. Quinazoline derivatives are known to exhibit diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . Therefore, the targets of this compound could be one or more proteins involved in these pathways.
Mode of Action
Many quinazoline derivatives act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Without specific information on the compound “this compound”, it’s hard to say which biochemical pathways it affects. Quinazoline derivatives often affect pathways involved in cell proliferation, inflammation, and other processes related to their biological effects .
Result of Action
The result of the action of “this compound” would depend on its specific targets and mode of action. Given the known activities of quinazoline derivatives, it might have effects such as inhibiting cell proliferation or modulating immune responses .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the condensation of 2-methylbenzylamine with o-tolylisothiocyanate to form the intermediate 2-methylbenzylthiourea. This intermediate is then reacted with 2-aminobenzoic acid to form the final product.", "Starting Materials": [ "2-methylbenzylamine", "o-tolylisothiocyanate", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: Condensation of 2-methylbenzylamine with o-tolylisothiocyanate in ethanol to form 2-methylbenzylthiourea.", "Step 2: Reaction of 2-methylbenzylthiourea with 2-aminobenzoic acid in the presence of triethylamine and acetic anhydride to form the final product, '4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one'." ] } | |
CAS-Nummer |
872197-59-6 |
Molekularformel |
C25H20N2OS2 |
Molekulargewicht |
428.57 |
IUPAC-Name |
3-(2-methylphenyl)-4-[(2-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C25H20N2OS2/c1-16-9-3-5-11-18(16)15-26-23-22(19-12-6-4-10-17(19)2)30-25(29)27(23)21-14-8-7-13-20(21)24(26)28/h3-14H,15H2,1-2H3 |
SMILES |
CC1=CC=CC=C1CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




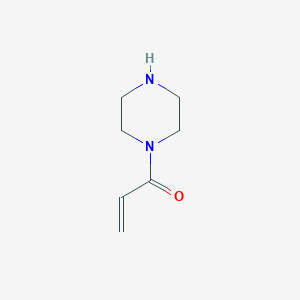
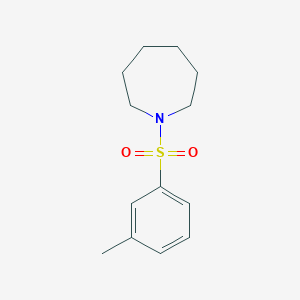
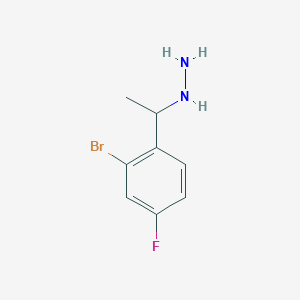
![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)
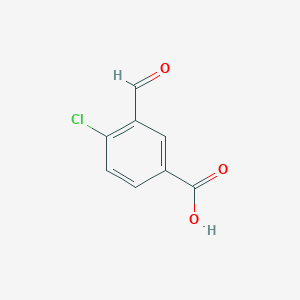
![4-({[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2725017.png)
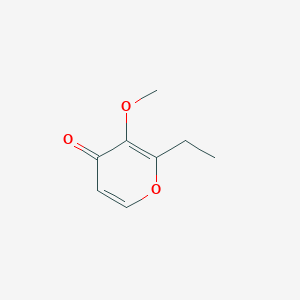
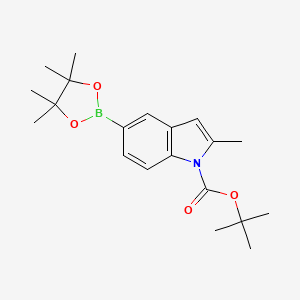
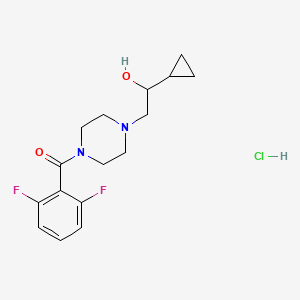
![methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2725026.png)
amine](/img/structure/B2725027.png)

